2-(4-Bromophenyl)-2-oxoethyl 6-methylheptanoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 6-methylheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to an oxoethyl chain, which is further connected to a methylheptanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-methylheptanoate typically involves the esterification of 4-bromophenylacetic acid with 6-methylheptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid derivatives.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 6-methylheptanoate.
Substitution: Formation of 2-(4-substituted phenyl)-2-oxoethyl 6-methylheptanoate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-methylheptanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and methylheptanoate moieties can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the ester and methylheptanoate moieties.
2-(4-Bromophenyl)-2-hydroxyethyl 6-methylheptanoate: A reduced form of the target compound.
2-(4-Chlorophenyl)-2-oxoethyl 6-methylheptanoate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 6-methylheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ester linkage provides stability and solubility in organic solvents.
Properties
CAS No. |
62337-59-1 |
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Molecular Formula |
C16H21BrO3 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-methylheptanoate |
InChI |
InChI=1S/C16H21BrO3/c1-12(2)5-3-4-6-16(19)20-11-15(18)13-7-9-14(17)10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
CCDRMYNRCJTNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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